molecular formula C5H5BrN2O2 B1373458 5-bromo-N'-hydroxyfuran-2-carboximidamide CAS No. 892387-31-4

5-bromo-N'-hydroxyfuran-2-carboximidamide

Cat. No. B1373458
CAS RN: 892387-31-4
M. Wt: 205.01 g/mol
InChI Key: RXAZVJRYVBWHRH-UHFFFAOYSA-N
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Description

5-bromo-N'-hydroxyfuran-2-carboximidamide (5-Br-NHFC) is a small molecule that has been used for a variety of scientific research applications due to its ability to bind with proteins and other biomolecules. 5-Br-NHFC has been studied for its biochemical and physiological effects, and for its potential use in laboratory experiments.

Scientific Research Applications

Pharmaceutical Research: Antitumor Agents

5-bromo-N’-hydroxyfuran-2-carboximidamide has been identified as a potential precursor in the synthesis of compounds with antitumor properties. Its structural motif is found in several natural compounds known for their antiproliferative effects, which makes it a valuable target for pharmaceutical research aimed at developing new cancer therapies .

Antibacterial and Antifungal Applications

The compound’s derivatives have shown promise in antibacterial and fungicidal applications. Research indicates that modifications of the furan ring can lead to the development of new antibiotics and antifungals, addressing the growing concern of antibiotic resistance .

Agricultural Chemistry: Pesticides

In agricultural chemistry, 5-bromo-N’-hydroxyfuran-2-carboximidamide can be utilized to create pesticides. Its efficacy in antifeedant applications suggests potential for protecting crops from pests without harming the environment, due to its specific targeting mechanisms .

Neurodegenerative Disease Research

This compound is also being explored for its potential in treating neurodegenerative diseases like Alzheimer’s. The ability to cross the blood-brain barrier and interact with neural pathways makes it a candidate for the development of drugs targeting cognitive disorders .

Organic Synthesis: Building Blocks

As a versatile building block in organic synthesis, 5-bromo-N’-hydroxyfuran-2-carboximidamide is used to construct complex molecules. Its reactivity allows for various transformations, contributing to the synthesis of diverse organic compounds .

Material Science: Organic Luminophores

The compound’s structure is conducive to the synthesis of organic luminophores, which are essential in creating organic light-emitting diodes (OLEDs). These materials are pivotal in advancing display and lighting technologies .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 5-bromo-N’-hydroxyfuran-2-carboximidamide serves as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the accurate identification and quantification of substances in complex mixtures .

Chemical Education: Research and Training

Lastly, this compound is used in chemical education for research and training purposes. Its synthesis and applications provide a comprehensive learning platform for students and researchers to understand various aspects of chemical science .

properties

IUPAC Name

5-bromo-N'-hydroxyfuran-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAZVJRYVBWHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-hydroxyfuran-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.